Product packaging for Lupeol 3-hydroxyoctadecanoate(Cat. No.:)

Lupeol 3-hydroxyoctadecanoate

Cat. No.: B12321836
M. Wt: 709.2 g/mol
InChI Key: ISCGWWWBTBITFA-UHFFFAOYSA-N
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Description

Natural Sources and Isolation

Lupeol (B1675499) 3-hydroxyoctadecanoate has been identified as a constituent of the roots of Biondia hemsleyana, a plant belonging to the Asclepiadaceae family. biocrick.comchemicalbook.commedchemexpress.comscreenlib.comchemondis.combiocrick.comtargetmol.com It has also been isolated from the leaves of Periploca linearifolia, where its presence was confirmed through detailed spectroscopic analysis. jkuat.ac.ke

The isolation of Lupeol 3-hydroxyoctadecanoate from its natural sources typically involves a multi-step chromatographic process. Researchers have successfully isolated the compound from the ethanol (B145695) extract of Biondia hemsleyana roots through repeated column chromatography. biocrick.comresearchgate.net This process utilizes both normal-phase and reversed-phase silica (B1680970) gel to separate the complex mixture of phytochemicals present in the extract. researchgate.net For the isolation from Periploca linearifolia, a combination of vacuum liquid chromatography (VLC), thin-layer chromatography (TLC), and column chromatography (CC) has been employed to achieve the purification of the compound. jkuat.ac.ke

Structural Elucidation

The determination of the precise chemical structure of this compound is a meticulous process that involves the use of several advanced analytical techniques. Each technique provides a unique piece of information that, when combined, reveals the complete molecular architecture.

The coupling of chromatographic separation with mass spectrometric detection is essential for the analysis of complex natural product extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a preferred method for the analysis of this compound and other triterpenoids due to its high sensitivity and the ability to analyze compounds that are not easily volatilized. frontiersin.orgnih.gov LC-MS/MS methods have been developed for the quantification of the parent compound, lupeol, often involving pre-column derivatization to enhance ionization efficiency. nih.gov Such a method, employing a C18 column and a gradient mobile phase, could be adapted for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of triterpenoids. nih.govajpp.in However, for this compound, there is a potential for misidentification. It has been reported that Lupeol-3-(3′R)-hydroxy-stearate can be mistakenly identified as lupeol acetate (B1210297) when analyzed by GC-MS alone, highlighting the need for careful interpretation of the data and confirmation with other spectroscopic methods. researchgate.net

A thesis on the characterization of compounds from Periploca linearifolia provides a mass spectrum of lupeol-3-hydroxyoctadecanoate, which is crucial for its identification. jkuat.ac.ke

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. jkuat.ac.ke

A published IR spectrum for the related compound lupan-20-ol-3(β)-yl 3-hydroxyoctadecanoate shows the following significant absorptions:

3455 cm⁻¹: O-H stretching vibration, indicating the presence of a hydroxyl group.

2923 and 2853 cm⁻¹: C-H stretching vibrations of the alkane backbone.

1714 cm⁻¹: C=O stretching vibration, characteristic of an ester functional group.

1665 cm⁻¹: C=C stretching of the lupeol isopropenyl group. acgpubs.orgacgpubs.org

These values are consistent with the structure of a hydroxy fatty acid ester of lupeol.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. The parent triterpene, lupeol, does not possess a significant chromophore that absorbs in the typical UV-Vis range of 200-800 nm. guidechem.com Consequently, this compound is also expected to be transparent in this region, as the esterification with 3-hydroxyoctadecanoic acid does not introduce a UV-active chromophore. While UV detection was used in the analysis of extracts containing this compound, a specific maximum absorption wavelength (λmax) is not reported, which is consistent with the compound's structure. jkuat.ac.ke

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute stereochemistry of a molecule. To date, there are no published reports of the single-crystal X-ray diffraction analysis of this compound.

However, the crystal structure of a related compound, lupeol acetate, has been determined by X-ray diffraction, which corroborates the stereochemistry of the lupeol skeleton. scielo.br Furthermore, powder X-ray diffraction (XRD) data has been reported for other lupeol esters, such as lupeol stearate (B1226849) and lupeol palmitate, confirming their crystalline nature. scielo.br

Optical rotation is a physical property of chiral molecules that indicates the direction and extent to which they rotate the plane of polarized light. This measurement is crucial for characterizing enantiomers.

While a specific optical rotation value for this compound has not been explicitly reported, the optical rotation of the closely related lupan-20-ol-3(β)-yl 3-hydroxyoctadecanoate has been measured as +5.97 (c 0.067, CH₂Cl₂). acgpubs.orgacgpubs.org For comparison, the parent compound, lupeol, has a specific rotation of +27.2° (c = 4.8 in chloroform). nih.govechemi.com

Data Tables

Spectroscopic Data for this compound and Related Compounds

Technique Compound Observed Data Reference(s)
HRESIMS Lupan-20-ol-3(β)-yl 3-hydroxyoctadecanoatem/z 749.6432 [M+Na]⁺ acgpubs.org, acgpubs.org
IR (Infrared) Lupan-20-ol-3(β)-yl 3-hydroxyoctadecanoateνₘₐₓ (cm⁻¹): 3455 (O-H), 2923, 2853 (C-H), 1714 (C=O ester), 1665 (C=C) acgpubs.org, acgpubs.org
Optical Rotation Lupan-20-ol-3(β)-yl 3-hydroxyoctadecanoate+5.97 (c 0.067, CH₂Cl₂) acgpubs.org, acgpubs.org
Optical Rotation Lupeol+27.2° (c = 4.8 in chloroform) nih.gov, echemi.com

Physical and Chemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₄₈H₈₄O₃ nih.gov, plantaedb.com
Molecular Weight 709.18 g/mol chemicalbook.com
Exact Mass 708.64204654 g/mol nih.gov, plantaedb.com
CAS Number 108885-61-6 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H84O3 B12321836 Lupeol 3-hydroxyoctadecanoate

Properties

Molecular Formula

C48H84O3

Molecular Weight

709.2 g/mol

IUPAC Name

(3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) 3-hydroxyoctadecanoate

InChI

InChI=1S/C48H84O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-36(49)34-42(50)51-41-28-30-46(7)39(44(41,4)5)27-31-48(9)40(46)25-24-38-43-37(35(2)3)26-29-45(43,6)32-33-47(38,48)8/h36-41,43,49H,2,10-34H2,1,3-9H3

InChI Key

ISCGWWWBTBITFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(CC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)C(=C)C)C)O

Origin of Product

United States

Overview of Historical Research Trajectories

Research on Lupeol (B1675499) 3-hydroxyoctadecanoate is relatively recent, with significant findings emerging in the 21st century. The compound has been isolated and identified from several plant species, indicating its distribution in the plant kingdom.

Initial research focused on the isolation and structural elucidation of this triterpenoid (B12794562) ester from various natural sources. One of the earliest mentions of this compound is its isolation from the roots of Biondia hemsleyana. researchgate.netchemicalbook.combiocrick.comscreenlib.combiocrick.com Subsequently, it was also identified as a constituent of Periploca linearifolia, where its structure was confirmed through spectroscopic analysis and comparison with existing data. jkuat.ac.ke

A significant development in the research of related compounds was the isolation of a new triterpenoid ester, lupan-20-ol-3(β)-yl 3-hydroxyoctadecanoate, from the leaves of the Ethiopian medicinal plant Acokanthera schimperi in 2019. africaresearchconnects.comacgpubs.orgscispace.comacgpubs.orgacgpubs.org This compound is structurally very similar to Lupeol 3-hydroxyoctadecanoate, differing in the saturation of the isopropenyl group at C-19 to a methyl group. The structural determination of this new compound was achieved through extensive spectroscopic methods, including 2D NMR and HRESIMS analysis. acgpubs.orgresearchgate.net

These isolation and characterization studies have laid the foundation for further investigation into the chemical properties and potential biological activities of this compound and its analogs.

Table 2: Natural Sources of this compound and Related Compounds

Compound NamePlant SourcePlant PartGeographical Location/OriginReference
This compoundBiondia hemsleyanaRootsNot specified researchgate.netchemicalbook.combiocrick.comscreenlib.combiocrick.com
This compoundPeriploca linearifoliaNot specifiedLake Victoria basin jkuat.ac.ke
Lupan-20-ol-3(β)-yl 3-hydroxyoctadecanoateAcokanthera schimperiLeavesEthiopia africaresearchconnects.comacgpubs.orgscispace.comacgpubs.orgacgpubs.org

Detailed Research Findings

The characterization of this compound and its analogs has been heavily reliant on modern spectroscopic techniques. The structural elucidation of lupan-20-ol-3(β)-yl 3-hydroxyoctadecanoate from Acokanthera schimperi involved detailed analysis using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). acgpubs.orgresearchgate.net These methods allowed for the precise determination of the connectivity and stereochemistry of the molecule.

While extensive research has been conducted on the parent compound, lupeol, which has shown a wide range of pharmacological activities including anti-inflammatory and anticancer properties, specific biological studies on this compound are limited. globalsciencebooks.inforesearchgate.netguidechem.com The presence of this compound in plants used in traditional medicine, such as Acokanthera schimperi (used for skin disorders and other ailments) and plants from the Lake Victoria basin used to treat malaria, suggests that it may contribute to their therapeutic effects. jkuat.ac.keacgpubs.org However, further research is needed to determine the specific biological activities of this compound.

Biosynthetic Pathways and Mechanistic Studies

Precursor Incorporation and Metabolic Routing

The biosynthesis of the lupeol (B1675499) backbone begins with the fundamental two-carbon unit, acetyl-CoA. researchgate.netnih.gov A complex series of enzymatic reactions known as the mevalonate (MVA) pathway converts acetyl-CoA into the activated five-carbon isoprenoid precursors. researchgate.netnih.gov This pathway is a central route in the biosynthesis of a vast array of natural products, including triterpenes and sterols. mdpi.comfrontiersin.org

The initial steps involve the condensation of two acetyl-CoA molecules to yield acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov The subsequent reduction of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase (HMGR), is a critical rate-limiting and regulatory step in the pathway. nih.govnih.govfrontiersin.org Through a sequence of phosphorylation and decarboxylation reactions, mevalonate is transformed into the key isoprenoid building block, isopentenyl diphosphate (IPP). nih.govresearchgate.net The biosynthesis of the 3-hydroxyoctadecanoate moiety also utilizes acetyl-CoA as its primary precursor, channeling it through the fatty acid synthesis machinery. nih.gov

Key Enzymes in the Early Mevalonate Pathway

Enzyme Abbreviation Function
Acetoacetyl-CoA thiolase AACT Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. nih.gov
HMG-CoA synthase HMGS Converts acetoacetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov
HMG-CoA reductase HMGR Catalyzes the rate-limiting reduction of HMG-CoA to mevalonate. nih.govnih.gov
Mevalonate kinase MVK Phosphorylates mevalonate to form mevalonate-5-phosphate. researchgate.net
Phosphomevalonate kinase PMK Converts mevalonate-5-phosphate to mevalonate-5-diphosphate. researchgate.net

All natural isoprenoids are synthesized from two fundamental C5 precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov IPP is isomerized to DMAPP by the enzyme IPP isomerase (IDI). researchgate.netnih.gov The assembly of the C30 backbone of lupeol begins with the sequential head-to-tail condensation of these C5 units.

First, DMAPP is condensed with an IPP molecule to form the C10 compound geranyl diphosphate (GPP). Another IPP unit is then added to GPP to produce the C15 intermediate, farnesyl diphosphate (FPP). nih.govmdpi.com The enzyme squalene synthase (SQS) then catalyzes the head-to-head condensation of two FPP molecules to form the C30 hydrocarbon, squalene. nih.gov Squalene is subsequently oxidized by squalene monooxygenase (also known as squalene epoxidase) to yield (3S)-2,3-oxidosqualene, the direct acyclic precursor for the cyclization reaction that forms lupeol. nih.govwikipedia.org

Enzymatic Synthesis and Stereochemical Control

Lupeol synthase (EC 5.4.99.41) is the key enzyme responsible for the biosynthesis of lupeol. handwiki.orgwikipedia.org It belongs to the oxidosqualene cyclase (OSC) family of enzymes, which catalyze the intricate cyclization of 2,3-oxidosqualene into a diverse array of triterpenoid (B12794562) and sterol skeletons. researchgate.net Lupeol synthase specifically catalyzes the conversion of 2,3-oxidosqualene to the pentacyclic triterpene lupeol as its primary product. capes.gov.brnih.gov

Characterization studies from various plant sources have revealed that lupeol synthase can be a multifunctional enzyme. For instance, the lupeol synthase from Arabidopsis thaliana (LUP1) produces lupeol as the major product but also synthesizes minor amounts of other triterpenes, such as β-amyrin. wikipedia.orgcapes.gov.brnih.gov This enzymatic promiscuity highlights the subtle mechanistic divergences that can lead to a variety of triterpenoid scaffolds from a single precursor. oup.com Phylogenetic analyses suggest that plant oxidosqualene cyclases evolved into two main branches, with lupeol synthase diverging from cycloartenol synthase, the enzyme responsible for phytosterol biosynthesis in plants. nih.gov

Examples of Characterized Lupeol Synthases

Organism Gene/Enzyme Major Product(s) Key Findings
Arabidopsis thaliana LUP1 Lupeol, β-amyrin A 2274 bp cDNA was isolated; the recombinant protein converts oxidosqualene to lupeol and other minor triterpene alcohols. capes.gov.brnih.gov
Taraxacum officinale (Dandelion) TkLUP Lupeol A 2277 bp open reading frame was amplified, showing high sequence identity to T. officinale lupeol synthase. nih.gov
Nicotiana attenuata NaOSC1 Lupeol, dammarenediol II, others Characterized as a multifunctional enzyme capable of synthesizing lupeol and several other triterpene scaffolds. oup.com

The cyclization of the linear 2,3-oxidosqualene into the complex pentacyclic structure of lupeol is a remarkable enzymatic feat involving a cascade of stereochemically controlled carbocationic reactions. nih.gov The process is initiated by the protonation of the epoxide oxygen in 2,3-oxidosqualene within the enzyme's active site, which triggers the opening of the epoxide ring and initiates a series of electrophilic addition reactions. researchgate.net

For the formation of pentacyclic triterpenes like lupeol, the 2,3-oxidosqualene substrate must be pre-folded into a specific conformation. Isotopic labeling studies suggest that lupeol biosynthesis proceeds via a chair-chair-chair-boat conformation of the squalene precursor. nih.gov The initial cyclization cascade leads to the formation of a tetracyclic dammarenyl C-20 cation intermediate. nih.govresearchgate.net This intermediate is a crucial branch point. To form the lupane skeleton characteristic of lupeol, the dammarenyl cation undergoes further rearrangement and a final cyclization to form the five-membered E-ring, followed by deprotonation to yield the stable lupeol molecule. nih.govnih.gov This intricate series of events is tightly controlled by the topology of the lupeol synthase active site, which guides the folding of the substrate and stabilizes the highly reactive carbocation intermediates to ensure the stereospecific formation of lupeol. organic-chemistry.org

Isotopic Labeling Techniques for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. researchgate.net In the context of Lupeol 3-hydroxyoctadecanoate, labeling studies have been instrumental in confirming the origins of its constituent parts.

A key study investigating the biosynthesis of lupeol-3-(3'R-hydroxy)-stearate in the plant Pentalinon andrieuxii utilized ¹³CO₂ pulse-chase experiments. nih.govresearchgate.net In this method, the plant is exposed to an atmosphere containing carbon dioxide enriched with the stable isotope ¹³C. This labeled carbon is then incorporated into primary metabolites like acetyl-CoA through photosynthesis. By analyzing the distribution of ¹³C in the final natural product using Nuclear Magnetic Resonance (NMR) spectroscopy, the biosynthetic building blocks can be identified.

The results of this study provided direct evidence for the biosynthetic origins of the molecule:

Triterpenoid Moiety (Lupeol): The presence of ¹³C₂-isotopologues in the lupeol core was consistent with its formation from [¹³C₂]acetyl-CoA via the mevalonate pathway. nih.gov The labeling pattern within the six isoprene units that make up the lupeol skeleton confirmed the predicted rearrangements of the dammarenyl cation intermediate during the cyclization process. nih.gov

Fatty Acid Moiety (3-hydroxyoctadecanoate): The hydroxystearate portion of the molecule also showed enrichment with ¹³C₂-isotopologues, indicating that its carbon backbone is also assembled from acetyl-CoA units, as is characteristic of fatty acid biosynthesis. nih.gov

This single experiment elegantly demonstrated the dual biosynthetic origin of this compound, confirming the integration of the mevalonate and fatty acid pathways. nih.gov

Summary of Isotopic Labeling Findings for Lupeol-3-(3'R-hydroxy)-stearate Biosynthesis

Molecular Moiety Precursor Confirmed by ¹³C Labeling Pathway Implicated Key Observation
Lupeol Acetyl-CoA Mevalonate Pathway Positional enrichment of ¹³C₂-isotopologues across the isoprene units. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Lupeol
3-hydroxyoctadecanoic acid
Acetyl-CoA
Acetoacetyl-CoA
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
Mevalonate
Isopentenyl diphosphate (IPP)
Dimethylallyl diphosphate (DMAPP)
Geranyl diphosphate (GPP)
Farnesyl diphosphate (FPP)
Squalene
(3S)-2,3-oxidosqualene
β-amyrin
Cycloartenol

Pharmacological Activities and Molecular Mechanisms in Vitro and Preclinical Studies

Anti-inflammatory Actions and Signaling Modulations

Detailed studies on the anti-inflammatory effects of Lupeol (B1675499) 3-hydroxyoctadecanoate and its modulation of specific signaling pathways are not currently present in the available scientific literature.

There is no specific research available that investigates the regulatory effects of Lupeol 3-hydroxyoctadecanoate on the Nuclear Factor Kappa B (NF-κB) signaling pathway.

Table 1: Studies on NF-κB Pathway Regulation by this compound

Study Type Model System Key Findings
In Vitro Data not available Data not available

The interaction of this compound with the Mitogen-Activated Protein Kinase (MAPK) pathway has not been documented in published scientific studies.

Table 2: Research on MAPK Pathway Interactions of this compound

Study Type Model System Key Findings
In Vitro Data not available Data not available

There is a lack of available data on the involvement of this compound in the Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) signaling axis.

Table 3: Investigations into PI3K/Akt Axis Involvement of this compound

Study Type Model System Key Findings
In Vitro Data not available Data not available

Specific studies detailing how this compound alters the profile of cytokines such as Interleukin-6 (IL-6), Interleukin-10 (IL-10), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β) have not been reported.

Table 4: Cytokine Profile Alterations by this compound

Cytokine Model System Observed Effect
IL-6 Data not available Data not available
IL-10 Data not available Data not available
TNF-α Data not available Data not available

The modulatory effects of this compound on the synthesis of prostaglandins have not been a subject of scientific investigation to date.

Table 5: Modulation of Prostaglandin Synthesis by this compound

Study Type Model System Key Findings on Prostaglandin Synthesis
In Vitro Data not available Data not available

There is no available research that has specifically examined the potential of this compound to inhibit the infiltration of inflammatory cells.

Table 6: Studies on Inhibition of Inflammatory Cell Infiltration by this compound

Study Type Model System Outcome of Inflammatory Cell Infiltration
In Vitro Data not available Data not available

Effects on Astrocyte Response and Endothelial Function

There is currently a lack of specific research data detailing the effects of this compound on astrocyte response and endothelial function. While the anti-inflammatory properties of the broader class of triterpenoids have been noted, dedicated studies on this specific ester's interaction with glial cells or the vascular endothelium have not been identified in the available scientific literature.

Antioxidant Properties and Oxidative Stress Mitigation

General antioxidant activity has been attributed to this compound. This is largely based on the known antioxidant capabilities of its parent compound, Lupeol. However, specific mechanistic studies on the ester itself are wanting.

Direct evidence from studies specifically investigating the capacity of this compound to scavenge reactive oxygen species (ROS) is not presently available in the scientific literature.

The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a key mechanism for cellular antioxidant defense. While Lupeol has been shown to modulate this pathway, there are no specific studies demonstrating that this compound directly activates this signaling cascade.

Research specifically examining the effect of this compound on the activity of endogenous antioxidant enzymes, such as Superoxide dismutase 2 (Sod-2), has not been found in the reviewed scientific literature.

Anticancer Potential and Cell Death Induction

The anticancer potential of Lupeol has been investigated in various cancer cell lines. However, specific data on the anticancer activities of this compound is not available.

The induction of apoptosis through the activation of the caspase cascade is a hallmark of many anticancer agents. While Lupeol has been shown to induce apoptosis through this mechanism, there is no specific evidence to confirm that this compound initiates this process in cancer cells.

Summary of Research Findings

The table below summarizes the current availability of research data for the specified pharmacological activities of this compound.

SectionSubsectionResearch Findings
4.1.7 Effects on Astrocyte Response and Endothelial FunctionNo specific data available.
4.2.1 Reactive Oxygen Species (ROS) ScavengingNo specific data available.
4.2.2 Activation of Nrf2/HO-1 PathwayNo specific data available.
4.2.3 Enhancement of Endogenous Antioxidant Enzyme ActivityNo specific data available.
4.3.1 Apoptosis Induction via Caspase Cascade ActivationNo specific data available.

Regulation of Apoptotic and Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL, DR3, FADD)

There is currently no available scientific literature or research data detailing the effects of this compound on the regulation of apoptotic and anti-apoptotic proteins such as Bcl-2, Bcl-xL, DR3, or FADD.

Inhibition of Cancer Cell Proliferation

Currently, there are no specific studies on the inhibitory effects of this compound on cancer cell proliferation. Research on other fatty acid esters of lupeol, such as lupeol tricosanoate, has shown moderate cytotoxic activities against breast (MCF-7), colon (HT-29), and hepatocellular carcinoma (HepG2) cell lines e-nps.or.kr. However, these findings cannot be directly extrapolated to this compound.

Suppression of Tumor Cell Migration and Invasion

There is no available research data on the ability of this compound to suppress tumor cell migration and invasion.

Impact on Oncogenic Signaling Pathways (e.g., Wnt/β-catenin, Ras, PI3K/Akt/mTOR)

The impact of this compound on oncogenic signaling pathways such as Wnt/β-catenin, Ras, and PI3K/Akt/mTOR has not been investigated in published preclinical studies.

Chemosensitizing Effects in Preclinical Models

There is no available scientific information regarding the potential chemosensitizing effects of this compound in preclinical models.

Selective Cytotoxicity Towards Aberrant Cells

Currently, there is no research available to support or refute the selective cytotoxicity of this compound towards aberrant cells over normal cells.

Antimicrobial Activities and Mechanisms

This compound has been reported to possess antimicrobial properties. smolecule.com It has demonstrated activity against various pathogens, suggesting its potential as a natural antimicrobial agent. smolecule.com The compound is also noted to play a role in plant defense systems, exhibiting antifungal properties against pathogenic fungi like Macrophomina phaseolina. smolecule.com However, detailed mechanistic studies elucidating the specific pathways through which this compound exerts its antimicrobial effects are not yet available.

Data on Pharmacological Activities of Lupeol Esters

CompoundActivityCell Lines/ModelFindings
Lupeol tricosanoateCytotoxicityMCF-7 (breast cancer), HT-29 (colon cancer), HepG2 (hepatocellular carcinoma)Showed moderate cytotoxic activity with IC50 values of 9.4, 6.85, and 12.74 μg/mL, respectively. e-nps.or.kr
This compoundAntimicrobialVarious pathogens, Macrophomina phaseolina (fungus)Possesses antimicrobial and antifungal properties. smolecule.com

Antidiabetic and Metabolic Regulatory Effects

The antidiabetic and metabolic regulatory effects of this compound are not well-established in scientific literature. The majority of research in this area has been conducted on its parent molecule, lupeol. The influence of the 3-hydroxyoctadecanoate ester moiety on the metabolic activities of the lupeol core has not been specifically detailed.

There are no specific studies available that demonstrate or quantify the activity of this compound as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), specifically the δ (delta) and γ (gamma) isoforms. The role of PPARs as nuclear transcription factors is crucial in regulating genes involved in lipid and glucose metabolism. mdpi.com While other natural compounds have been identified as PPAR agonists, the specific interaction of this compound with these receptors is yet to be investigated.

Direct evidence from in vitro or preclinical studies on how this compound modulates the insulin (B600854) signaling pathway is currently unavailable. Key components of this pathway, such as Insulin Receptor Substrate (IRS), Phosphoinositide 3-kinase (PI3K), and Protein Kinase B (Akt), are critical for mediating insulin's effects on glucose metabolism. researchgate.net Research has extensively focused on the parent compound, lupeol, which has been shown to positively influence this pathway. researchgate.net However, these findings cannot be directly extrapolated to this compound without specific investigation.

There is no specific research detailing the effect of this compound on glucose uptake and the regulation of glucose transporters like GLUT4. The translocation of GLUT4 to the plasma membrane is a critical step in insulin-stimulated glucose uptake into muscle and adipose tissue. nih.gov While studies have shown that lupeol can facilitate glucose uptake by promoting GLUT4 translocation, the activity of this compound in this context has not been explored. researchgate.net

Table 2: Summary of Antidiabetic and Metabolic Research Status for this compound

MechanismFinding
PPAR (δ/γ) AgonismNo specific data available.
Insulin Signaling Pathway ModulationNo specific data available.
Glucose Uptake and GLUT4 RegulationNo specific data available.

Alpha-Glucosidase Enzyme Inhibition

There is no available scientific literature or research data detailing the in vitro or preclinical inhibitory effects of this compound on the alpha-glucosidase enzyme.

Neuroprotective Roles and Neurological Disorder Models

A thorough search of scientific databases reveals no studies on the neuroprotective properties of this compound. Consequently, there is no information on the following sub-topics:

Amelioration of Oxidative Burden in Neuronal Cells

No research has been published investigating the potential of this compound to mitigate oxidative stress in neuronal cells.

Interaction with Central Nervous System-Related Enzymes (e.g., BACE1)

There is no data available on the interaction of this compound with BACE1 or any other enzymes related to the central nervous system.

Attenuation of Neuroinflammatory Responses

The potential for this compound to attenuate neuroinflammatory responses has not been examined in any published in vitro or preclinical studies.

Cardioprotective Effects and Cardiovascular System Modulation

There is a lack of scientific evidence regarding the cardioprotective effects of this compound.

Anti-atherosclerotic Actions

No studies have been conducted to evaluate the anti-atherosclerotic properties of this compound.

While the parent compound, Lupeol, is the subject of extensive pharmacological research, its derivative, this compound, remains uninvestigated in the scientific literature for the activities outlined in the request. Future research may explore the biological activities of this specific ester, but at present, no data is available to populate the requested article sections. To maintain scientific integrity, no assumptions or extrapolations from the known activities of Lupeol have been made.

Regulation of Ion-Transporting ATPases (e.g., Na+, K+-ATPase, Ca2+-ATPase, Mg2+-ATPase)

While direct studies on this compound's effect on ion-transporting ATPases are not available, research on its parent compound, lupeol, and a related ester, lupeol linoleate, provides insight into potential activities. In preclinical studies involving hypercholesterolemic rats, the administration of lupeol and lupeol linoleate was associated with a decrease in the activities of Na+, K+-ATPase, Ca2+-ATPase, and Mg2+-ATPase jddtonline.infoscispace.comresearchgate.net. These enzymes are crucial for maintaining cellular ion gradients and are implicated in various physiological processes. The alterations in their activity in hypercholesterolemic conditions and the corrective effects of lupeol treatment suggest a potential regulatory role for this class of compounds on these ion pumps frontiersin.org.

Table 1: Effect of Lupeol and its Ester on Ion-Transporting ATPase Activity in Hypercholesterolemic Rats
EnzymeObserved Effect in HypercholesterolemiaEffect of Lupeol/Lupeol Linoleate Treatment
Na+, K+-ATPaseDecreased ActivityNormalization of Activity
Ca2+-ATPaseDecreased ActivityNormalization of Activity
Mg2+-ATPaseDecreased ActivityNormalization of Activity

Farnesoid X Receptor (FXR) Pathway Activation

Recent preclinical research has highlighted the interaction of lupeol with the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. A 2024 study demonstrated that lupeol can improve bile acid metabolism and metabolic dysfunction-associated steatotic liver disease (MASLD) in mice through the FXR signaling pathway nih.gov. The study indicated that lupeol treatment led to an increase in the hepatic expression of FXR and the bile salt export pump (BSEP) nih.gov. This suggests that lupeol may act as an agonist of the FXR pathway, promoting the efflux of bile acids nih.gov. The activation of FXR by lupeol was also linked to improvements in gut microbiota and intestinal barrier integrity researchgate.net. Given that this compound shares the same core triterpenoid (B12794562) structure, it is plausible that it may exhibit similar activity on the FXR pathway, although direct experimental evidence is currently lacking.

Lipid Profile Homeostasis (e.g., HDL Cholesterol)

The parent compound, lupeol, and its ester, lupeol linoleate, have demonstrated beneficial effects on lipid profile homeostasis in preclinical models of hypercholesterolemia. In rats fed a high-cholesterol diet, treatment with lupeol and its derivative led to a normalization of the lipid profile nih.gov. Specifically, significant reductions in plasma total cholesterol, triglycerides, low-density lipoprotein (LDL) cholesterol, and very-low-density lipoprotein (VLDL) cholesterol were observed. Conversely, a notable increase in high-density lipoprotein (HDL) cholesterol was reported, indicating a positive impact on reverse cholesterol transport nih.govresearchgate.net. These findings suggest that lupeol and its esters, potentially including this compound, may play a role in managing dyslipidemia.

Table 2: Impact of Lupeol and Lupeol Linoleate on Lipid Profile in High-Cholesterol Diet-Fed Rats
Lipid ParameterEffect of Lupeol/Lupeol Linoleate Treatment
Total CholesterolDecreased
TriglyceridesDecreased
LDL CholesterolDecreased
VLDL CholesterolDecreased
HDL CholesterolIncreased

Wound Healing and Tissue Repair Mechanisms

While specific studies on this compound in wound healing are not available, extensive research on lupeol and its other derivatives provides a strong basis for its potential role in tissue repair.

Promotion of Cell Motility and Proliferation (Keratinocytes, Fibroblasts)

In vitro studies have shown that lupeol can influence the behavior of key skin cells involved in wound healing. Lupeol has been observed to promote the migration of human keratinocytes, a critical step in re-epithelialization nih.govresearchgate.net. However, its effect on proliferation appears to be concentration-dependent. While lower concentrations of lupeol were found to increase fibroblast proliferation, higher concentrations inhibited the proliferation of both keratinocytes and fibroblasts nih.gov. Studies on other lupeol esters have also demonstrated an influence on the motility and proliferation of skin cells uj.edu.plnih.gov.

Modulation of Pro-angiogenic Factors (e.g., FGF-2, TGF-β1, VEGF-A)

The formation of new blood vessels, or angiogenesis, is a vital component of wound healing. Research on lupeol in a preclinical model of diabetes-impaired wound healing has shed light on its effects on key pro-angiogenic factors. In streptozotocin-induced hyperglycemic rats, topical application of lupeol resulted in an increased immunohistochemical intensity of Fibroblast Growth Factor-2 (FGF-2) and Transforming Growth Factor-beta 1 (TGF-β1) in the wound tissue nih.gov. In contrast, the mRNA expression of Vascular Endothelial Growth Factor-A (VEGF-A) was decreased with lupeol treatment nih.gov. This differential regulation suggests a complex modulatory role of lupeol on the angiogenic process during tissue repair.

Enhancement of Extracellular Matrix Components (e.g., Collagen)

The deposition and remodeling of the extracellular matrix (ECM) are fundamental to the formation of new tissue and the gain of wound strength. Lupeol has been shown to positively influence this process. In studies with hyperglycemic rats, lupeol treatment led to an increased deposition of collagen fibers in the wound bed nih.gov. Furthermore, immunohistochemical analysis revealed a significant increase in the immunolabeling of collagen III in the lupeol-treated group nih.gov. This indicates that lupeol can enhance the synthesis and deposition of crucial ECM components, thereby contributing to effective wound healing.

Other Emerging Biological Activities

Hepatoprotective Investigations

Preclinical studies have highlighted the potential of lupeol and its derivatives in protecting the liver from various toxic insults. Research indicates that these compounds exert their effects primarily through the mitigation of oxidative stress and inflammation.

In a study investigating acute liver injury induced by lipopolysaccharide (LPS) and D-galactosamine (D-GalN), lupeol demonstrated a significant protective mechanism. nih.govnih.gov Pre-treatment with lupeol was found to attenuate liver damage by reducing the infiltration of inflammatory cells and decreasing the levels of pro-inflammatory cytokines. nih.govnih.gov The molecular mechanism appears to involve the modulation of the TGFβ1-Nrf2 signaling pathway. Lupeol was observed to downregulate the expression of TGFβ1 while upregulating Nrf2, a key transcription factor that regulates antioxidant response. nih.govnih.gov

Furthermore, lupeol has shown efficacy against liver damage induced by aflatoxin B1, with a protective effect comparable to the well-known hepatoprotective agent silymarin. nih.gov It is also effective in combating liver injury caused by oxidative stress. nih.gov Another study focused on cadmium-induced hepatotoxicity in rats found that both lupeol and its ester, lupeol linoleate, offered protection by improving the antioxidant status of the liver and scavenging free radicals.

Table 1: Summary of Hepatoprotective Studies on Lupeol and its Derivatives

Compound Model Key Findings Molecular Mechanisms
Lupeol LPS/D-GalN-induced acute liver injury in mice and zebrafish Attenuated inflammatory cell infiltration; Reduced pro-inflammatory cytokines. nih.govnih.gov Downregulation of TGFβ1; Upregulation of Nrf2. nih.govnih.govresearchgate.net
Lupeol Aflatoxin B1-induced hepatic damage in rats Provided protection against peroxidative damage. nih.gov Antioxidant effects.
Lupeol & Lupeol Linoleate Cadmium-induced hepatotoxicity in rats Improved antioxidant status; Scavenged free radicals. Enhancement of tissue antioxidant defense system.

Gastroprotective Studies

The gastroprotective potential of lupeol and its esters has been demonstrated in several preclinical models of gastric ulcers. The mechanisms underlying this protection involve the enhancement of mucosal defense factors and modulation of inflammatory pathways.

In an ethanol-induced gastric ulcer model, lupeol showed significant gastroprotective effects. mdpi.comresearchgate.net This protection is linked to its ability to restore depleted non-protein sulfhydryl groups (NP-SH), which are crucial for mucosal integrity. The effects were diminished by inhibitors of prostaglandin synthesis (indomethacin) and nitric oxide synthase (L-NAME), suggesting the involvement of prostaglandins and nitric oxide in its mode of action. mdpi.comresearchgate.net

A derivative, lupeol stearate (B1226849), has shown potent activity in accelerating the healing of acetic acid-induced gastric ulcers in rats, a model that closely resembles human ulcers. nih.gov Treatment with lupeol stearate resulted in a 63% acceleration in gastric healing compared to the control group. nih.gov Its mechanism includes increasing the production of gastric mucin, a key component of the mucosal barrier, and reducing the migration of neutrophils to the ulcer site, thereby decreasing inflammation. nih.gov The involvement of nitric oxide (NO), sulfhydryl compounds, and prostaglandins in the gastroprotective action of lupeol stearate has also been confirmed. researchgate.net

Table 2: Summary of Gastroprotective Studies on Lupeol and its Derivatives

Compound Model Key Findings Molecular Mechanisms
Lupeol Ethanol-induced gastric ulcer in mice Restored non-protein sulfhydryl groups (NP-SH). mdpi.com Involvement of prostaglandins and nitric oxide. mdpi.comresearchgate.net
Lupeol Stearate Acetic acid-induced gastric ulcer in rats Accelerated ulcer healing by 63%; Increased gastric mucin levels. nih.gov Reduction of neutrophil migration; Enhancement of GST activity. nih.gov
Lupeol Stearate Ethanol (B145695)/HCl-induced gastric ulcer in mice Reduced gastric ulcer area in a dose-dependent manner. researchgate.net Increased reduced glutathione levels; Reduced lipid peroxidation and myeloperoxidase activity. researchgate.net

Renoprotective Assessments

The protective effects of lupeol extend to the kidneys, as evidenced by preclinical studies investigating drug-induced nephrotoxicity. nih.govresearchgate.net Lupeol has been tested for its therapeutic efficiency against kidney disease in various in vivo models. nih.gov Its pharmacological effectiveness has been noted in treating such conditions under preclinical settings. nih.govresearchgate.net The primary mechanisms appear to be related to its antioxidant and anti-inflammatory properties, which help to mitigate renal tissue damage. While the broader category of renoprotective effects is mentioned in reviews, detailed mechanistic studies specifically focusing on lupeol's action in the kidneys are an emerging area of research.

Table 3: Summary of Renoprotective Studies on Lupeol

Compound Model Key Findings Molecular Mechanisms
Lupeol General preclinical models of kidney disease Found to be pharmacologically effective. nih.gov Antioxidant and anti-inflammatory actions are suggested. frontiersin.org

Antimutagenic Properties

Lupeol has been reported to possess antimutagenic properties, suggesting its potential role in preventing mutations that can lead to carcinogenesis. frontiersin.orgresearchgate.net Research in this area has explored its ability to counteract the effects of known mutagens in both in vitro and in vivo systems. These properties are often linked to its strong antioxidant capabilities, which allow it to neutralize DNA-damaging free radicals. researchgate.net By preventing initial DNA damage, lupeol may inhibit the cascade of events that leads to mutations. Further research is required to fully elucidate the specific molecular pathways through which lupeol exerts its antimutagenic effects.

Table 4: Summary of Antimutagenic Studies on Lupeol

Compound Model Key Findings Molecular Mechanisms
Lupeol In vitro and in vivo models Exhibited antimutagenic activity. researchgate.net Believed to be linked to antioxidant and free-radical scavenging properties. frontiersin.orgresearchgate.net

Immunomodulatory Responses

Preclinical studies have shown that lupeol can modulate the production of key cytokines. For instance, it has been found to inhibit the secretion of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α from activated macrophages. nih.gov In human M1 macrophages, lupeol was shown to downregulate the production of IL-12 and IL-1β while upregulating the anti-inflammatory cytokine IL-10. nih.gov This indicates an ability to shift the macrophage phenotype from a pro-inflammatory to an anti-inflammatory state. nih.gov

Furthermore, lupeol has been observed to suppress T lymphocyte activity. In one study, oral administration of lupeol inhibited CD4+ and CD8+ T cell counts and suppressed the generation of both Th1 cytokines (IL-2, IFN-gamma) and Th2 cytokines (IL-4). researchgate.net In dendritic cells, lupeol helps maintain a tolerogenic phenotype by increasing IL-10 production and suppressing the release of pro-inflammatory cytokines IL-1β and IL-12p70, an effect mediated through the activation of the NRF2 pathway. mdpi.com

Table 5: Summary of Immunomodulatory Studies on Lupeol

Compound Model System Key Findings Molecular Mechanisms
Lupeol LPS-induced RAW 264.7 macrophages Prevented secretion of IL-6, IL-12, and TNF-α. nih.gov Inhibition of pro-inflammatory cytokine release.
Lupeol Human M1 macrophages Downregulated IL-12 and IL-1β; Upregulated IL-10. nih.gov Switches macrophage polarization toward an anti-inflammatory phenotype. nih.gov
Lupeol Human monocyte-derived dendritic cells Preserved immature, tolerogenic phenotype; Increased IL-10; Suppressed IL-1β and IL-12p70. mdpi.com Activation of the NRF2 antioxidant pathway. mdpi.com
Lupeol Balb/c mice Inhibited CD4+ and CD8+ T cell counts; Decreased IL-2, IFN-gamma (Th1), and IL-4 (Th2) cytokines. researchgate.net Suppression of T lymphocyte activity and cytokine generation. researchgate.net

Structure Activity Relationship Sar and Synthetic Modifications

Identification of Key Structural Features for Bioactivity

The bioactivity of Lupeol (B1675499) 3-hydroxyoctadecanoate is intrinsically linked to its hybrid structure, comprising a pentacyclic triterpenoid (B12794562) (lupeol) core and a long-chain fatty acid (3-hydroxyoctadecanoic acid) moiety. The interplay between these two components is fundamental to its pharmacological effects.

The triterpenoid skeleton of lupeol provides a rigid scaffold that is essential for interacting with biological targets. Specific regions of the lupeol framework are known to be critical for its activity:

The C-3 position is a primary site for modification. The presence of the ester linkage at this position is a key determinant of the compound's properties, influencing its lipophilicity and, consequently, its absorption and distribution. The esterification of lupeol has been shown to enhance its bioavailability compared to the parent compound.

The isopropenyl group at C-29 is another important feature. Modifications at this site can significantly impact the biological activity of lupeol derivatives.

The 3-hydroxyoctadecanoate side chain also plays a significant role in the bioactivity of the molecule. The length and functionality of this fatty acid ester can modulate the compound's physical properties and its interaction with biological systems. For instance, the presence of a hydroxyl group on the fatty acid chain can influence its polarity and potential for hydrogen bonding, which may affect its binding to target enzymes or receptors. Studies on other lupeol long-chain fatty acid esters have suggested that the fatty acid moiety itself can contribute to the observed biological effects, such as antimalarial activity researchgate.netnih.gov. However, the presence of a hydroxyl group on the fatty acid side chain has been observed to potentially decrease activity in some cases researchgate.netnih.gov.

Rational Design and Synthesis of Lupeol 3-hydroxyoctadecanoate Derivatives

The rational design of derivatives of this compound aims to optimize its therapeutic properties by modifying its structure. These modifications can be targeted at either the triterpenoid core or the ester moiety to improve potency, selectivity, and pharmacokinetic profiles.

Chemical modifications can be strategically introduced at various positions on the this compound molecule:

C-3 Position: The ester linkage at C-3 is a prime target for modification. Hydrolysis of the ester would yield lupeol and 3-hydroxyoctadecanoic acid, allowing for the synthesis of new esters with different fatty acids or other functionalities. The introduction of different ester groups can alter the compound's lipophilicity and steric properties, potentially leading to enhanced activity.

C-20 and C-29 Positions: The isopropenyl group at C-20 and C-29 is susceptible to various chemical transformations. Oxidation reactions can be employed to introduce new functional groups. For instance, oxidation of lupeol with reagents like Oxone® can lead to the formation of epoxides or other oxidized derivatives at the C-20/C-29 double bond mdpi.com. Aldolization reactions at the C-29 position have also been used to synthesize benzylidene derivatives of lupeol mdpi.com. These modifications can significantly influence the biological activity profile of the resulting compounds. Semisynthetic derivatives of lupeol with modifications at the C-30 (a methyl group attached to C-20) position have shown cytotoxic activity against leukemia cells nih.gov.

Semisynthetic strategies are commonly employed for the preparation of lupeol derivatives, starting from the naturally abundant lupeol. Lupeol can be isolated from various plant sources. The synthesis of this compound itself can be achieved through the esterification of lupeol with 3-hydroxyoctadecanoic acid. This approach allows for the generation of a wide range of analogues by using different acylating agents. The general procedure involves reacting lupeol with a suitable carboxylic acid or its activated form (e.g., acid chloride or anhydride) in the presence of a coupling agent and a base.

A variety of lupeol derivatives have been synthesized to explore the impact of different functional groups at the C-3 position on biological activity. These derivatives serve as models for potential modifications to this compound.

Carbamates: Lupeol-3-carbamate derivatives have been synthesized and evaluated for their antitumor activity mdpi.com. The synthesis typically involves a two-step process where lupeol is first reacted with 4-nitrophenyl chloroformate to form an activated intermediate, which is then reacted with various amines to yield the corresponding carbamates mdpi.com.

Acetates and Propionates: Lupeol acetate (B1210297) and propionate have been synthesized through esterification of lupeol with acetic anhydride and propionic anhydride, respectively nih.gov. These derivatives have been shown to stimulate human skin cell proliferation nih.gov.

Isonicotinates, Succinates, and Acetylsalicylates: These esters of lupeol have also been synthesized using an eco-friendly method and have been investigated for their potential in treating skin damage nih.gov.

Benzylidenes: Benzylidene derivatives of lupeol have been synthesized via aldolization reactions at the C-29 position and have shown α-glucosidase inhibitory activity mdpi.comnih.gov.

The synthesis of these derivatives provides valuable insights into how modifications at the C-3 position and other sites can influence the pharmacological properties of the lupeol scaffold.

Evaluation of Modified Compounds for Enhanced Potency and Selectivity

The synthesized derivatives of lupeol are subjected to a battery of biological assays to evaluate their potency and selectivity against various therapeutic targets. For instance, lupeol esters have been evaluated for their in vitro antiproliferative activity against various cancer cell lines scielo.brresearchgate.net.

One study found that while lupeol itself was inactive, several of its fatty acid esters, such as lupeol palmitate, exhibited cytostatic effects scielo.brresearchgate.net. This suggests that the esterification of lupeol can be a viable strategy to enhance its anticancer potential. The length of the fatty acid chain was found to be a critical factor, with a reduction in chain length from C16 to C12 leading to an increase in cytostatic effect, while further reduction resulted in inactive compounds scielo.br.

In another study, lupeol isonicotinate, acetate, and propionate were found to be effective in stimulating human skin cell proliferation, suggesting their potential application in wound healing nih.gov. Furthermore, benzylidene derivatives of lupeol have demonstrated significant α-glucosidase inhibitory activity, superior to the standard drug acarbose mdpi.comnih.gov. The modification of lupeol to its carbamate derivatives has also been shown to enhance its anti-proliferative activity against several human cancer cell lines mdpi.com.

These findings underscore the importance of structural modification in tuning the biological activity of lupeol-based compounds and provide a basis for the future design of more potent and selective derivatives of this compound.

Biological Activities of Lupeol Derivatives
DerivativeModification SiteBiological ActivityKey Finding
Lupeol PalmitateC-3 EsterAnticancerShowed cytostatic effect against leukemia cells, while lupeol was inactive. scielo.brresearchgate.net
Lupeol Isonicotinate, Acetate, PropionateC-3 EsterSkin Cell ProliferationStimulated human skin cell proliferation more effectively than lupeol. nih.gov
Benzylidene DerivativeC-29α-Glucosidase InhibitionExhibited stronger inhibitory activity than acarbose. mdpi.comnih.gov
Lupeol-3-carbamateC-3AnticancerShowed enhanced anti-proliferative activity compared to lupeol. mdpi.com

Computational Chemistry and Molecular Modeling in SAR

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for investigating the SAR of lupeol and its derivatives, and can be applied to this compound.

QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For lupeol derivatives, QSAR models have been developed to predict their antimalarial activity bio-conferences.orgresearchgate.net. These models have identified that properties such as ionization potential, electronic state, and electronegativity play a role in the inhibition of Plasmodium falciparum bio-conferences.orgresearchgate.net. Such models can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. Molecular docking studies have been performed on lupeol with various cancer targets, such as BCL-2, Topoisomerase, and mTOR, revealing good binding energies and suggesting potential mechanisms of action nih.govnih.govsemanticscholar.org. These in silico analyses can be extended to this compound and its derivatives to identify potential biological targets and to understand the molecular basis of their activity. By docking these compounds into the active sites of relevant enzymes or receptors, it is possible to predict their binding modes and affinities, which can help in the rational design of new analogues with improved inhibitory activity. A computational approach integrating molecular docking and molecular dynamics simulations has also been used to analyze the SAR of lupeol derivatives as potential immunosuppressive agents researchgate.net.

Computational Studies on Lupeol and its Derivatives
Computational MethodCompound ClassBiological Target/ActivityKey Insights
QSARLupeol DerivativesAntimalarialIonization potential and electronic properties are important for activity. bio-conferences.orgresearchgate.net
Molecular DockingLupeolCancer Targets (e.g., BCL-2, mTOR)Predicted good binding affinity, suggesting inhibitory potential. nih.govnih.govsemanticscholar.org
Molecular Docking and DynamicsLupeol DerivativesImmunosuppressionProvided insights into the likely mechanism of action and SAR. researchgate.net

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Lupeol, these studies have been instrumental in elucidating its potential mechanisms of action by identifying its binding affinities and interactions with various protein targets. These in silico analyses have often been a precursor to further in vitro and in vivo studies.

Lupeol has been the subject of numerous molecular docking studies to explore its inhibitory potential against a range of protein targets implicated in various diseases, particularly cancer. These studies have revealed that Lupeol can fit into the binding pockets of several key proteins, suggesting its broad-spectrum therapeutic potential.

For instance, docking studies have been performed with Lupeol against several cancer-related proteins such as Caspase-3, B-cell lymphoma 2 (BCL-2), Topoisomerase, Protein Tyrosine Kinase (PTK), mammalian Target of Rapamycin (mTOR), H-Ras, and Phosphoinositide 3-kinase (PI3K) nih.govnih.gov. The results from these studies indicate that Lupeol exhibits favorable binding energies and inhibition constants against these targets, suggesting its potential as an anticancer agent nih.govnih.gov.

In one study, Lupeol showed a strong binding affinity for mTOR and Caspase-3 with a binding energy of -11.56 kcal/mol for both nih.gov. The interaction with mTOR is significant as the PI3K/AKT/mTOR pathway is often dysregulated in cancer, leading to increased cell growth and proliferation nih.gov. Similarly, its interaction with Caspase-3, a key executioner of apoptosis, suggests a pro-apoptotic mechanism of action nih.gov.

Furthermore, molecular docking simulations have indicated that Lupeol can bind to the spike protein of SARS-CoV-2 with a relatively high binding affinity of -8.2 kcal/mol japsonline.com. This suggests a potential antiviral activity by possibly inhibiting the interaction between the viral spike protein and the human ACE2 receptor, a critical step in coronavirus infection japsonline.com.

Another study focused on the interaction of Lupeol with human 3-alpha hydroxysteroid dehydrogenase type 3, a protein implicated in breast cancer, and reported a binding affinity of -7.1 kcal/mol bepls.com. The interacting residues were identified as LYS2903, LEU2902, VAL2899, UNK1, VAL2867, ALA2868, and THR2864, indicating a stable binding within the active site of the protein bepls.com.

The following table summarizes the findings from various molecular docking studies on Lupeol with different protein targets.

Protein TargetBinding Energy (kcal/mol)Key Interacting Residues
mTOR-11.56Not specified
Caspase-3-11.56Not specified
AKT-8.61Not specified
Caspase-3 (another study)-8.29Not specified
SARS-CoV-2 Spike Protein-8.2Not specified
Topoisomerase-7.51Not specified
Human 3-alpha hydroxysteroid dehydrogenase type 3-7.1LYS2903, LEU2902, VAL2899, UNK1, VAL2867, ALA2868, THR2864
BCL-2-6.86Not specified
PTK-6.82Not specified

In Silico Prediction of Biological Activities

In silico prediction of biological activities is a crucial step in modern drug discovery, allowing for the rapid screening of compounds for their potential therapeutic effects based on their chemical structure. For Lupeol, various computational tools have been employed to predict its biological activity spectrum.

One of the common tools used for this purpose is the Prediction of Activity Spectra for Substances (PASS) online tool. PASS analysis of Lupeol has predicted a wide range of pharmacological activities, corroborating many of the experimentally observed effects and suggesting new avenues for research japsonline.com. The predictions are based on the structural similarity of the molecule to a large database of compounds with known biological activities japsonline.com.

The PASS predictions for Lupeol indicate a high probability of it being active as a Caspase 3 stimulant, a transcription factor NF-kappa B stimulant, an antineoplastic agent, a hepatoprotectant, and an antiprotozoal (Leishmania) agent japsonline.com. The predicted activities with a high probability to be active (Pa) to probability to be inactive (Pi) ratio of over 200:1 include being a caspase 3 stimulant, transcription factor NF-kappa B stimulant, antineoplastic, hepatoprotectant, antileishmanial, caspase 8 stimulant, and having activity against melanoma, lung cancer, and colorectal cancer japsonline.com. These predictions are in line with the known anticancer and anti-inflammatory properties of Lupeol japsonline.com.

Another in silico study using VirtualToxLab was conducted to predict the toxic potential of Lupeol and its analogues acs.orgnih.gov. This study simulated the interaction of Lupeol with a series of proteins known to be associated with adverse effects. The results suggested a moderate toxic potential for Lupeol, with possible interactions with nuclear receptors involved in fertility acs.orgnih.gov. Such in silico toxicity predictions are valuable for guiding further preclinical safety assessments.

The table below presents a summary of the biological activities of Lupeol predicted by the PASS online tool.

Predicted Biological ActivityProbability to be Active (Pa)Probability to be Inactive (Pi)
Caspase 3 stimulant0.9780.002
Transcription factor NF kappa B stimulant0.9470.001
Transcription factor stimulant0.9470.001
Antineoplastic0.9500.004
Hepatoprotectant0.9070.002
Antiprotozoal (Leishmania)0.8910.003
Caspase 8 stimulantNot specifiedNot specified
Melanoma treatmentNot specifiedNot specified
Lung cancer treatmentNot specifiedNot specified
Colorectal cancer treatmentNot specifiedNot specified

Advanced Research Methodologies and Experimental Models

Cell-Based Assays and High-Throughput Screening

High-throughput screening and various cell-based assays are fundamental tools in drug discovery and molecular biology to assess the biological activity of a compound. For Lupeol (B1675499) 3-hydroxyoctadecanoate, specific data from these assays are not currently published.

Cytotoxicity and Cell Viability Assays (e.g., MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity. A comprehensive search of scientific databases reveals no studies that have published data on the cytotoxicity or effects on cell viability of Lupeol 3-hydroxyoctadecanoate using the MTT assay or similar methods.

While studies on the parent compound, lupeol, have demonstrated its effects on the viability of various cell lines, this information cannot be directly extrapolated to this compound. sciencescholar.usnih.gov The esterification with 3-hydroxyoctadecanoic acid could significantly alter the compound's physicochemical properties and its interaction with biological systems.

Table 1: Published Research on Cytotoxicity and Cell Viability of this compound

Cell LineAssayFindingsReference
Data not availableMTT or similarNo published data availableN/A

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through at least one laser. It is commonly used to assess the effects of compounds on the cell cycle and to detect and quantify apoptosis (programmed cell death). There are currently no published studies that have utilized flow cytometry to investigate the impact of this compound on the cell cycle or apoptosis in any cell line.

Research on lupeol has shown that it can induce cell cycle arrest and apoptosis in various cancer cell lines, as demonstrated by flow cytometry. nih.govijpsr.com Future studies on this compound would be necessary to determine if it possesses similar properties.

Gene Expression Analysis (e.g., Quantitative Polymerase Chain Reaction)

Quantitative Polymerase Chain Reaction (qPCR) is a technique used to measure the quantity of a specific RNA. This is often used to study the effect of a compound on the expression of genes involved in various cellular processes. A thorough review of the literature indicates that no studies have been published on the effects of this compound on gene expression using qPCR.

Protein Expression Analysis (e.g., Western Blot, ELISA, Immunohistochemistry)

Western blotting, ELISA (Enzyme-Linked Immunosorbent Assay), and immunohistochemistry are common techniques used to detect and quantify specific proteins in a sample. These methods are crucial for understanding the molecular mechanisms of a compound's action. At present, there is no available research data from studies using these techniques to analyze protein expression changes in response to treatment with this compound.

Studies on lupeol have employed these methods to investigate its effects on the expression of proteins involved in apoptosis, inflammation, and cell signaling pathways. nih.govnih.gov

Enzyme Kinetic Studies

Enzyme kinetic studies are performed to determine the rate of a reaction catalyzed by an enzyme and how this rate is affected by various factors, including the presence of inhibitory or activating compounds. There are no published enzyme kinetic studies investigating the direct effects of this compound on any specific enzyme.

For context, the parent compound, lupeol, has been investigated for its inhibitory effects on certain enzymes. nih.gov

Oxidative Stress Marker Assessment

The assessment of oxidative stress markers, such as reactive oxygen species (ROS) levels and the activity of antioxidant enzymes, is important for determining a compound's potential to either induce or mitigate oxidative damage. There is a lack of published research specifically assessing the impact of this compound on oxidative stress markers in any experimental model.

While some commercial suppliers suggest that this compound possesses antioxidant properties, these claims are not substantiated by peer-reviewed experimental data. smolecule.com Studies on lupeol have indicated its potential to modulate oxidative stress. mdpi.comnih.govnih.govresearchgate.net

Table 2: Summary of Advanced Research Methodologies and this compound

MethodologyApplicationPublished Data for this compound
Cytotoxicity/Cell Viability AssaysAssess cell death and proliferationNo data available
Flow CytometryAnalyze cell cycle and apoptosisNo data available
Gene Expression Analysis (qPCR)Quantify changes in gene expressionNo data available
Protein Expression AnalysisDetect changes in protein levelsNo data available
Enzyme Kinetic StudiesDetermine effects on enzyme activityNo data available
Oxidative Stress Marker AssessmentMeasure impact on oxidative balanceNo data available

Preclinical In Vivo Pharmacological Models (Non-Clinical Trial Focus)

Preclinical animal models are indispensable for evaluating the physiological and pathological effects of novel compounds like this compound in a living organism. These models, while not directly transferable to human clinical trials, provide crucial foundational data on efficacy and biological targets.

Animal Models of Inflammatory Conditions

Given that the parent compound, lupeol, has demonstrated anti-inflammatory properties, it is hypothesized that this compound may exhibit similar or enhanced activity. smolecule.com Standard preclinical models to investigate these potential anti-inflammatory effects would include:

Carrageenan-Induced Paw Edema: This is a widely used acute inflammatory model. The injection of carrageenan into the paw of a rodent (typically a rat or mouse) induces a localized inflammatory response characterized by swelling (edema). The efficacy of this compound would be assessed by its ability to reduce the volume of paw edema compared to a control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, can induce a systemic inflammatory response when administered to animals. Key inflammatory markers such as pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the blood can be measured to determine the anti-inflammatory effects of the compound.

No specific in vivo studies on this compound in these inflammatory models have been identified in the current literature.

Animal Models of Specific Disease Pathologies

The application of this compound could extend to more complex disease states. The following are examples of animal models where its therapeutic potential could be explored:

Cancer Xenograft Models: In these models, human cancer cells are implanted into immunocompromised mice, where they form tumors. The administration of this compound to these mice would allow for the evaluation of its potential anti-tumor effects by measuring changes in tumor volume and weight over time.

Diabetic Models: Chemically-induced diabetes models, such as those using streptozotocin (B1681764) (STZ) to destroy pancreatic β-cells, or genetic models of type 2 diabetes, could be employed. The efficacy of this compound would be determined by its ability to modulate blood glucose levels, improve insulin (B600854) sensitivity, and mitigate diabetic complications.

Neurodegenerative Models: To assess potential neuroprotective effects, animal models of diseases like Alzheimer's or Parkinson's could be utilized. For instance, in a model of Alzheimer's disease, the compound's ability to reduce amyloid-beta plaque formation, decrease neuroinflammation, and improve cognitive function in behavioral tests would be key outcome measures.

Currently, there is a lack of published research specifically investigating this compound in these disease-specific animal models.

Omics Technologies in Mechanistic Research

"Omics" technologies offer a powerful, high-throughput approach to understanding the molecular mechanisms of action of a compound by simultaneously analyzing large sets of biological molecules.

Transcriptomics and Proteomics for Target Identification

Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) can provide a global view of how this compound affects cellular function at the molecular level.

Transcriptomic Analysis: By treating cells or tissues with this compound and then performing techniques like RNA sequencing (RNA-Seq), researchers can identify which genes are up- or down-regulated in response to the compound. This can reveal the signaling pathways and biological processes that are modulated.

Proteomic Analysis: Techniques such as mass spectrometry-based proteomics can be used to identify and quantify changes in the abundance of thousands of proteins in a sample after treatment with the compound. This can help to pinpoint the specific protein targets of this compound and understand its downstream effects.

Specific transcriptomic and proteomic studies focused on this compound are not yet available in the scientific literature.

Metabolomics for Pathway Analysis

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. This approach can provide a functional readout of the physiological state of a cell or organism.

By analyzing the changes in the metabolome of a biological system following treatment with this compound, researchers can gain insights into the metabolic pathways that are affected. For example, it could reveal alterations in lipid metabolism, glucose metabolism, or amino acid metabolism, providing clues about the compound's mechanism of action.

To date, no metabolomics studies specifically investigating the effects of this compound have been published.

Future Research Directions and Translational Perspectives

Strategies for Bioavailability Enhancement

A significant hurdle for many lipophilic bioactive compounds, including triterpenoids like Lupeol (B1675499) 3-hydroxyoctadecanoate, is their poor water solubility, which in turn leads to low bioavailability. nih.govresearchgate.net Enhancing the bioavailability is a critical step towards realizing its therapeutic potential. nih.gov

The development of nano-based drug delivery systems (DDS) presents a promising strategy to overcome the solubility and bioavailability challenges of lipophilic compounds. nih.govresearchgate.net These systems can enhance the transport of bioactive compounds, improve their stability in vivo, and enable targeted delivery to specific tissues, thereby increasing efficacy and reducing potential side effects. nih.govresearchgate.net For Lupeol 3-hydroxyoctadecanoate, future research could focus on the development of various nanocarriers.

Potential Nano-Based Delivery Systems for this compound

Nanocarrier Type Description Potential Advantages for this compound
Liposomes Spherical vesicles composed of one or more lipid bilayers. researchgate.net They can encapsulate both hydrophilic and lipophilic drugs. researchgate.netcreative-bioarray.com Can improve solubility and bioavailability, protect the compound from degradation, and allow for targeted delivery. researchgate.net
Solid Lipid Nanoparticles (SLNs) Nanoparticles made from solid lipids. They are a newer generation of lipid-based nanoparticles. High drug loading capacity for lipophilic drugs, controlled release profile, and good biocompatibility.
Nanostructured Lipid Carriers (NLCs) A modification of SLNs where the lipid matrix is composed of a mixture of solid and liquid lipids. Improved drug loading and stability compared to SLNs.

| Polymeric Nanoparticles | Nanoparticles made from biodegradable polymers. | Offer versatility in design, controlled release kinetics, and the potential for surface functionalization for targeted delivery. |

These nanoformulations aim to increase the solubility and stability of pentacyclic triterpenoids, ensuring their effective delivery to target sites while minimizing toxicity. nih.govresearchgate.net

Encapsulation is a key technology to enhance the stability, solubility, and bioavailability of lipophilic compounds. dtu.dkdtu.dk By entrapping the active compound within a carrier material, encapsulation can protect it from degradation and control its release.

Electrohydrodynamic (EHD) processes, such as electrospinning and electrospraying, are modern techniques for producing nano- and micro-fibers and capsules. dtu.dkdtu.dk Coaxial EHD processes are particularly interesting as they can create core-shell structures, which offer enhanced encapsulation performance for lipophilic compounds. dtu.dkdtu.dk

Encapsulation Strategies for Bioavailability Enhancement

Technology Mechanism Application for this compound
Microencapsulation Entrapment of the compound within micro-sized particles. Can improve handling of the compound, mask any undesirable taste, and provide controlled release.
Nanoencapsulation Encapsulation at the nanometer scale, often leading to improved bioavailability due to increased surface area. Can enhance absorption and cellular uptake of the compound.

| Coaxial Electrospraying | A process that generates core-shell microcapsules, where the lipophilic compound can be contained in the core. dtu.dkdtu.dk | Offers a one-step encapsulation process with high efficiency, protecting the compound with a shell material. dtu.dkdtu.dk |

Future studies should explore these encapsulation techniques to develop stable and bioavailable formulations of this compound.

Identification of Novel Molecular Targets and Signaling Pathways

While the molecular targets of this compound are unknown, the parent compound Lupeol is known to be a multi-target agent. nih.gov Research has shown that Lupeol can modulate various signaling pathways involved in inflammation and cancer. nih.govnih.gov These include:

PI3K/Akt Signaling Pathway : Lupeol has been shown to ameliorate PI3K/Akt signaling. nih.gov This pathway is crucial in cell survival, proliferation, and metabolism.

MAPK/ERK/p38 Pathway : Lupeol can activate signaling proteins like Akt and p38, which are involved in cell migration and tissue repair. mdpi.com

NF-κB Signaling : Lupeol has been found to target NF-κB signaling, which plays a key role in inflammation. nih.gov

Wnt/β-catenin Signaling : In prostate cancer cells, Lupeol has been shown to target the Wnt/β-catenin signaling pathway. nih.gov

Given this background, a crucial area of future research will be to determine if this compound interacts with these known targets of Lupeol or if it possesses its own unique molecular targets. The esterification with 3-hydroxyoctadecanoic acid could potentially alter its binding affinity to these targets or confer activity against new ones.

Potential Molecular Targets for this compound (extrapolated from Lupeol)

Target/Pathway Biological Function Potential Therapeutic Relevance
PI3K/Akt/mTOR Cell growth, proliferation, survival Cancer, metabolic diseases nih.gov
NF-κB Inflammation, immune response Inflammatory diseases, cancer nih.gov
MAPK/ERK Cell proliferation, differentiation, apoptosis Cancer, inflammatory disorders mdpi.com
Wnt/β-catenin Development, cell fate, proliferation Cancer nih.gov

Systematic screening using techniques like proteomics, transcriptomics, and molecular docking will be essential to elucidate the specific molecular mechanisms of this compound.

Exploration of Combination Therapies in Preclinical Settings

Lupeol has shown promise in combination with other chemotherapeutic agents, often enhancing their anti-cancer effects. nih.gov Preclinical studies have suggested that combining Lupeol with chemotherapy can lead to better outcomes compared to either agent alone. nih.gov This chemosensitizing potential is a highly valuable attribute for any new anti-cancer agent.

Future preclinical studies should investigate whether this compound can act as a synergistic or adjuvant agent when combined with existing therapies for various diseases. For instance, in cancer research, it could be tested in combination with standard-of-care chemotherapies or targeted therapies. The rationale is that this compound might modulate signaling pathways that contribute to drug resistance, thereby re-sensitizing cancer cells to the primary treatment.

Development of Standardized Research Protocols

The reproducibility and reliability of research on natural products are often hampered by a lack of standardized protocols. For a compound like this compound, which is in the nascent stages of investigation, establishing standardized protocols from the outset is paramount. This includes:

Extraction and Isolation : Standardized and well-documented methods for isolating this compound from its natural source (Biondia hemsleyana) are needed to ensure the purity and consistency of the starting material.

Chemical Characterization : Comprehensive chemical characterization using techniques like HPLC, NMR, and mass spectrometry should be a standard requirement to confirm the identity and purity of the compound used in biological assays.

In Vitro and In Vivo Models : The use of well-characterized and relevant cell lines and animal models is crucial. Protocols for these experiments should be detailed to allow for replication by other researchers.

Reporting of Data : Adherence to guidelines for reporting preclinical research, such as the ARRIVE guidelines for animal studies, will enhance the transparency and quality of the research findings. nih.gov

Establishing these standards will build a solid foundation for the systematic evaluation of the pharmacological properties of this compound.

Interdisciplinary Collaboration for Comprehensive Research

The comprehensive study of a natural product derivative like this compound requires a multidisciplinary approach. nih.govucl.ac.uk Effective research will necessitate collaboration between experts from various fields.

Key Disciplines for Collaborative Research

Discipline Contribution
Phytochemistry Isolation, purification, and structural elucidation of the compound. gordon.edu
Pharmacology Evaluation of the biological activities and mechanisms of action. indexcopernicus.comlongdom.org
Pharmaceutics Development of novel drug delivery systems to enhance bioavailability.
Computational Biology In silico modeling and molecular docking studies to predict potential molecular targets.
Toxicology Assessment of the safety profile of the compound.

| Clinical Medicine | Translation of preclinical findings into clinical trials. |

Such interdisciplinary collaborations will be instrumental in accelerating the research and development process for this compound, facilitating its journey from a promising natural compound to a potential therapeutic agent.

Q & A

Q. What analytical methods are recommended for quantifying Lupeol 3-hydroxyoctadecanoate in plant extracts, and how are they validated?

High-performance thin-layer chromatography (HPTLC) with post-chromatographic derivatization using anisaldehyde-H₂SO₄ and detection at 540 nm is a validated method. The calibration curve for lupeol derivatives shows linearity (r² = 0.9979) between 200–1000 ng/band, with RF = 0.43 ± 0.02 . Liquid chromatography-mass spectrometry (LC-MS) is also effective, with retention time matching reference standards and mass spectral confirmation .

Q. How should this compound be stored to maintain stability, and what solvents are optimal for dissolution?

Storage at 4°C is standard, but -4°C is preferred for long-term stability. For dissolution, hydrophilic solvents (water, methanol, ethanol) are suitable for polar extracts, while lipophilic extracts require organic solvents like petroleum ether or benzene .

Q. What structural features distinguish this compound from related triterpenoid esters?

Its molecular formula (C₄₈H₈₄O₃, MW 709.2 g/mol) includes a lupan-20-ol-3(β)-yl ester linked to a 3-hydroxyoctadecanoate moiety. HRESIMS and ¹³C-NMR confirm six degrees of unsaturation and esterification at the C-3 position .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Classified under GHS Acute Toxicity Category 4 (H302), it requires handling in certified fume hoods with PPE. Avoid oral exposure and ensure disposal complies with institutional guidelines for laboratory chemicals .

Advanced Research Questions

Q. How can in silico tools predict the biological targets and pharmacokinetic profiles of this compound?

Use Swiss Target Prediction and PASS Online to analyze SMILES data for target affinity. These tools compare structural similarities to known bioactive molecules, predicting interactions with proteins involved in apoptosis (e.g., Bcl-2, caspase-3) and metabolic pathways (e.g., CYP450 isoforms) . ADMET prediction via platforms like ADMETlab 2.0 can assess bioavailability and toxicity risks .

Q. What experimental designs are recommended to resolve contradictions in lupeol derivatives’ anti-cancer efficacy across cell lines?

Employ dose-response assays (e.g., IC₅₀ determination in TNBC vs. non-TNBC cells) combined with transcriptomic profiling (via TCGA data) to identify differential gene expression (P < 0.0001, log2FC > 2). Validate using siRNA knockdown of predicted targets (e.g., PI3K/AKT pathway genes) .

Q. How does esterification at the C-3 position of lupeol influence its pharmacological activity compared to the parent compound?

Comparative studies using lupeol and its esters (e.g., Lupeol palmitate, this compound) should assess apoptosis induction via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential assays. Esterification may enhance lipophilicity, altering membrane permeability and target engagement .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in preclinical models?

Use one-way ANOVA with post-hoc Newman-Keuls tests for multi-group comparisons (e.g., glucose tolerance in diabetic models). GraphPad Prism is suitable for curve fitting (e.g., EC₅₀ calculations) and significance testing (p < 0.05) .

Methodological Considerations

  • Target Validation : Combine CRISPR-Cas9 gene editing with Western blotting to confirm pathway modulation (e.g., AMPK/mTOR) .
  • Compound Purity : Validate reference standards via NMR (≥95% purity) and ensure batch-to-batch consistency using HPTLC .
  • Data Reproducibility : Pre-register experimental protocols on platforms like Open Science Framework and include positive/negative controls in all assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.